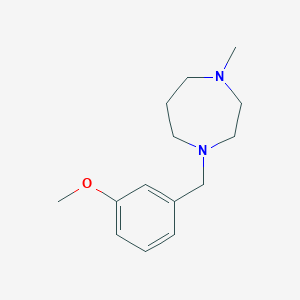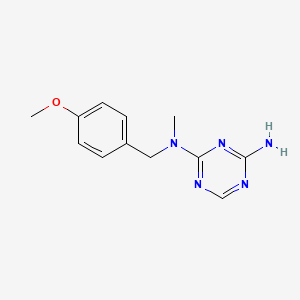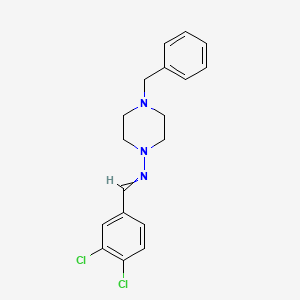![molecular formula C19H28N8 B5664315 1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole](/img/structure/B5664315.png)
1,1',3',5'-tetramethyl-5-[3-methyl-1-(1-methylpiperidin-4-yl)-1H-1,2,4-triazol-5-yl]-1H,1'H-3,4'-bipyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like the one described typically involves multiple steps, including the construction of the heterocyclic backbone and the introduction of various substituents in a controlled manner. While specific synthesis routes for this compound are not readily available, similar compounds such as "3,3',5,5'-tetramethyl-4,4'-bipyrazolate" derivatives have been synthesized through template-controlled reactions involving metal bipyrazolates, highlighting the role of metal-mediated synthesis in constructing such complex architectures (Zhang & Kitagawa, 2008).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial in determining their chemical and physical properties. The presence of multiple rings, such as bipyrazole and triazole, in the compound suggests a rigid structure with potential for interesting electronic and steric interactions. X-ray crystallography and NMR spectroscopy are common methods used to elucidate such complex structures. Compounds containing similar heterocyclic frameworks have been structurally characterized, providing insights into their geometric and electronic configurations, which can significantly influence their reactivity and interactions with other molecules (Panini et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of this compound is likely influenced by the presence of triazole and bipyrazole rings, which can partake in various chemical reactions, including coordination with metals, nucleophilic substitutions, and more. The specific reactivity patterns would depend on the electronic nature of the rings and the substituents attached to them. Research on similar compounds, such as polypyridyl ruthenium compounds with triazoles, has shown that these molecules can engage in coordination chemistry, forming complexes with metals (Buchanan et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of this compound would be influenced by its molecular structure. The rigid, complex structure with multiple heteroatoms might confer a degree of thermal stability, as seen in related metal bipyrazolates which demonstrate stability up to 300-500°C (Zhang & Kitagawa, 2008). Solubility would be affected by the nature and position of substituents, with potential solubility in organic solvents due to the presence of methyl and piperidinyl groups.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, and reactivity towards electrophiles or nucleophiles, would be defined by the functional groups present. Triazole rings can act as both hydrogen bond donors and acceptors, affecting the compound's interactions with other molecules. The synthesis and pharmacological evaluation of triazole derivatives have shown significant biological activities, indicating the potential chemical versatility and utility of such structures (Kakefuda et al., 2002).
Eigenschaften
IUPAC Name |
1-methyl-4-[3-methyl-5-[2-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyrazol-3-yl]-1,2,4-triazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8/c1-12-18(13(2)25(5)21-12)16-11-17(26(6)23-16)19-20-14(3)22-27(19)15-7-9-24(4)10-8-15/h11,15H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMOOFOKWCPPCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NN(C(=C2)C3=NC(=NN3C4CCN(CC4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rel-(4aS,8aS)-2-[(2-isopropyl-5-pyrimidinyl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5664271.png)


![1-benzyl-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-1,4-diazepan-6-ol](/img/structure/B5664305.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]acetamide](/img/structure/B5664310.png)

![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B5664320.png)
![2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5664324.png)
![3-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5664335.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5664343.png)
![N-[(5-chloro-2-thienyl)methyl]-1-(cyclopentylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5664355.png)